![molecular formula C16H10N4O5 B14271635 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 138682-90-3](/img/structure/B14271635.png)
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is a hydrazone derivative that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties, which make it useful in the synthesis of other chemical compounds and in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the condensation of 2-naphthaldehyde with 2,4-dinitrophenylhydrazine. This reaction is carried out in a refluxing acidic medium, often yielding the target compound in high purity and yield . The reaction conditions are crucial for the successful synthesis, with temperature and pH playing significant roles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amines.
Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids for condensation reactions, reducing agents like hydrogen or metal hydrides for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the hydrazone functional group, which can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways are still under investigation, but its ability to detect and bind to specific ions and molecules makes it a valuable tool in analytical chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates: These compounds share similar structural features and are used in the synthesis of biologically active molecules.
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable complexes and its vibrant color make it particularly useful in analytical applications and as a dye precursor .
Eigenschaften
CAS-Nummer |
138682-90-3 |
|---|---|
Molekularformel |
C16H10N4O5 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
3-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-16-8-11-4-2-1-3-10(11)7-14(16)18-17-13-6-5-12(19(22)23)9-15(13)20(24)25/h1-9,21H |
InChI-Schlüssel |
OOTXESONLJRGSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


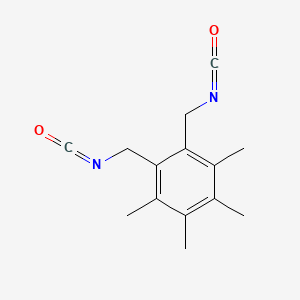

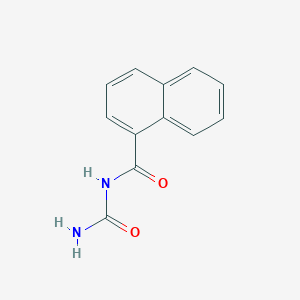
methanone](/img/structure/B14271570.png)
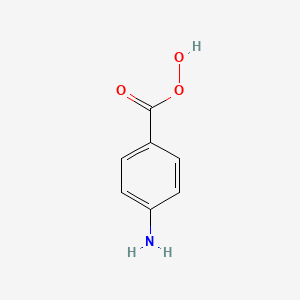
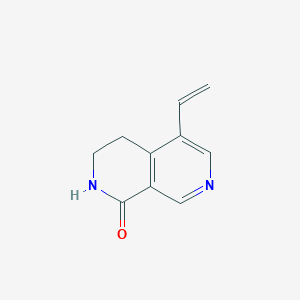

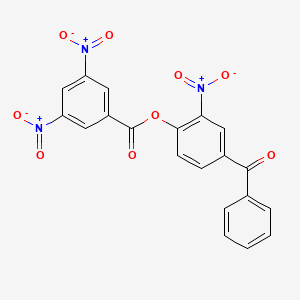
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
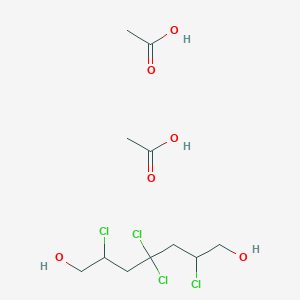
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
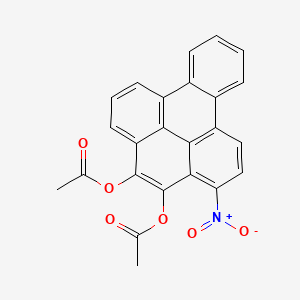
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
